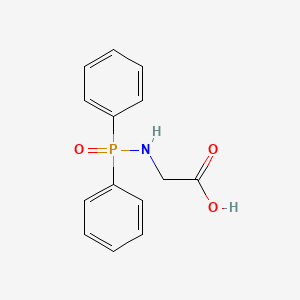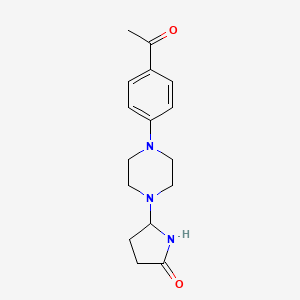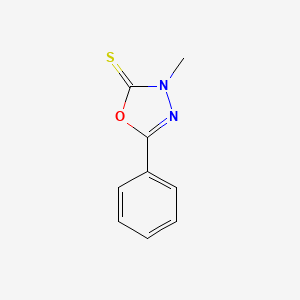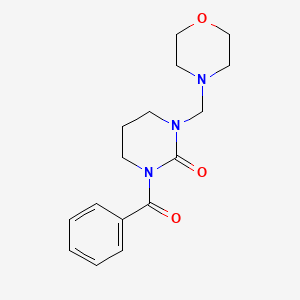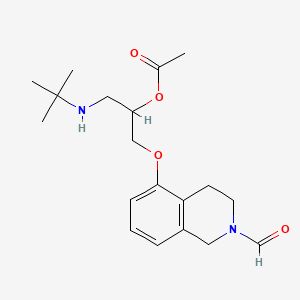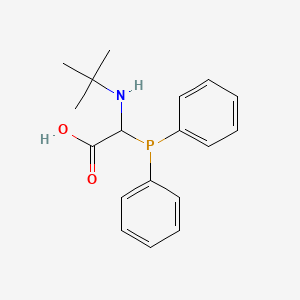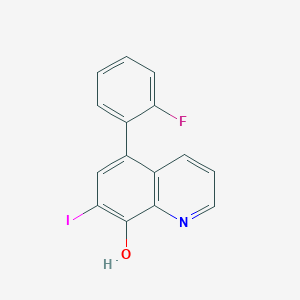
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-7-iodoquinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the use of o-fluoro acetophenone as the initial material. The process includes bromination, followed by a condensation reaction, and finally, iodination to introduce the iodine atom at the desired position . The reaction conditions often involve the use of catalysts such as platinum and carbon, and solvents like acetonitrile and glacial acetic acid .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The use of high-pressure autoclaves and efficient catalysts like Raney nickel helps in achieving the desired product with high efficiency and reduced production costs . The purification of the final product is typically done through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Applications De Recherche Scientifique
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)-7-iodoquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities and applications.
Pyrrole Derivatives: Compounds like 1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanamine, which exhibit potent biological activities.
Uniqueness
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol is unique due to its specific structural features, such as the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
648896-62-2 |
|---|---|
Formule moléculaire |
C15H9FINO |
Poids moléculaire |
365.14 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-7-iodoquinolin-8-ol |
InChI |
InChI=1S/C15H9FINO/c16-12-6-2-1-4-9(12)11-8-13(17)15(19)14-10(11)5-3-7-18-14/h1-8,19H |
Clé InChI |
HLJBOCJUPINMNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C3=C2C=CC=N3)O)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)
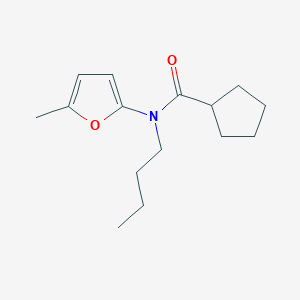
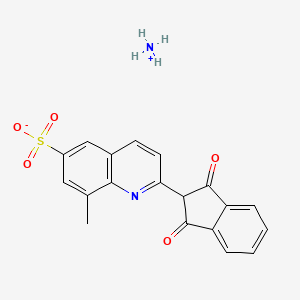
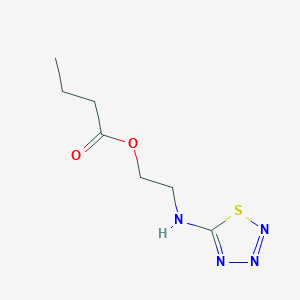
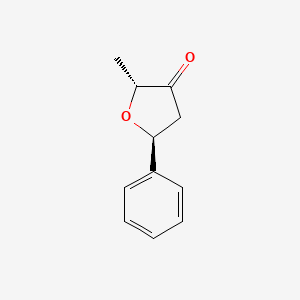
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
